molecular formula C20H20N4O2 B2728063 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034358-05-7

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2728063
CAS No.: 2034358-05-7
M. Wt: 348.406
InChI Key: RSXOECPZOVNETP-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a pyrrole ring, and a benzamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the cyclopropyl group:

    Synthesis of the pyrrole ring: The pyrrole ring is synthesized separately and then attached to the intermediate compound.

    Formation of the benzamide moiety: The final step involves the formation of the benzamide group, which is then linked to the rest of the molecule.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

    Hydrolysis: The compound can be hydrolyzed to break down into smaller components.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide can be compared with other similar compounds, such as:

    N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-imidazol-1-yl)benzamide: This compound features an imidazole ring instead of a pyrrole ring, which may result in different chemical and biological properties.

    N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzamide: This compound has a pyrazole ring, which could also lead to variations in its reactivity and applications.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19-13-18(15-3-4-15)22-14-24(19)12-9-21-20(26)16-5-7-17(8-6-16)23-10-1-2-11-23/h1-2,5-8,10-11,13-15H,3-4,9,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXOECPZOVNETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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